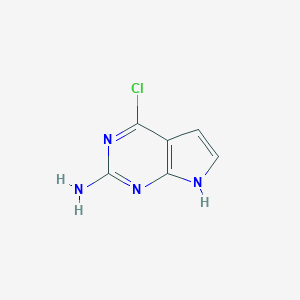

6-Chloro-7-deazaguanine

Description

Properties

IUPAC Name |

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVLSUIQHWGALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415906 | |

| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84955-31-7 | |

| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-7-deazaguanine: Chemical Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-7-deazaguanine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class of molecules. As a derivative of 7-deazaguanine (B613801), it is an analog of the natural purine (B94841) base guanine, with the nitrogen atom at position 7 replaced by a carbon atom. This modification significantly alters its electronic properties and potential for biological interactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological context of this compound. It is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery who may utilize this compound as a chemical intermediate or a reference compound in their studies.

Chemical Structure and Properties

This compound, with the IUPAC name 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a chlorinated derivative of 7-deazaguanine.[1] The core of the molecule is a pyrrolo[2,3-d]pyrimidine bicyclic system. The presence of a chlorine atom at the 6-position and an amino group at the 2-position are key functional features that dictate its reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84955-31-7 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅ClN₄ | [1][3][4][5] |

| Molecular Weight | 168.58 g/mol | [1][3][4] |

| Melting Point | 215-220 °C | |

| Boiling Point | 472.3 °C at 760 mmHg (Predicted) | |

| Appearance | Solid | |

| Purity | ≥97% | |

| Storage | -20°C, stored under nitrogen | |

| IUPAC Name | 2-amino-4-chloropyrrolo[2,3-d]pyrimidine | [1] |

| SMILES | C1=CNC2=C1C(=NC(=N2)N)Cl | [6] |

| InChI Key | VIVLSUIQHWGALQ-UHFFFAOYSA-N |

Synthesis

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not extensively documented in the provided search results, its synthesis can be inferred from the preparation of its structural isomer, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and related 7-deazapurine analogs. The synthesis of the pyrrolo[2,3-d]pyrimidine core generally involves the construction of the pyrimidine (B1678525) ring followed by the annulation of the pyrrole (B145914) ring.

A plausible synthetic approach would start from a substituted pyrimidine precursor. For instance, a common strategy involves the use of a 4,6-diaminopyrimidine (B116622) derivative which can be cyclized with a three-carbon synthon to form the pyrrole ring. Subsequent chlorination at the 6-position would yield the final product.

One patented method for a related isomer involves the following conceptual steps:

-

Preparation of a substituted pyrimidine: This can be achieved through the condensation of a cyanoacetate (B8463686) derivative with a source of the amidine functionality.

-

Cyclization to form the pyrrolo[2,3-d]pyrimidine core: The pyrimidine from the previous step is reacted with a suitable reagent, such as chloroacetaldehyde, to form the fused pyrrole ring.

-

Chlorination: The resulting 7H-pyrrolo[2,3-d]pyrimidin-4-ol is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position (in the case of the isomer). A similar strategy could be adapted to achieve chlorination at the 6-position of the 7-deazaguanine core.

It is important to note that the synthesis of substituted 7-deazapurines can be challenging due to regioselectivity issues and the reactivity of the heterocyclic system.

Biological Activity and Mechanism of Action

This compound has been investigated for its activity as a kinase inhibitor. Specifically, it has been characterized as an inactive molecule with respect to the IκB kinase (IKK) isoforms, IKKα and IKKβ.[2][7][8] The reported inhibitory constant (Ki) for both IKKα and IKKβ is greater than 30 μM.[2][7][8] This lack of potent inhibitory activity suggests that this compound can serve as a negative control in studies involving IKK inhibitors or as a starting scaffold for the development of more potent analogs.

The IKK complex is a central regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][9] This pathway plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation.[9] There are two major NF-κB signaling pathways: the canonical and the non-canonical pathways.

-

Canonical NF-κB Pathway: This pathway is primarily activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1).[1][10] Activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (NF-κB essential modulator), leads to the phosphorylation and subsequent degradation of IκB proteins.[10] This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[11] IKKβ is considered the critical kinase in the canonical pathway.[7]

-

Non-canonical NF-κB Pathway: This pathway is activated by a subset of TNFR superfamily members, such as BAFF-R and CD40.[11][12] It is dependent on the activation of NF-κB-inducing kinase (NIK), which then activates an IKKα homodimer.[13] This leads to the phosphorylation and processing of p100 to p52, resulting in the nuclear translocation of p52/RelB heterodimers.[10][11]

Given that this compound is a weak inhibitor of both IKKα and IKKβ, it is not expected to significantly modulate either the canonical or non-canonical NF-κB pathways at typical screening concentrations.

Signaling Pathway Diagrams

Caption: Canonical NF-κB Signaling Pathway.

Caption: Non-canonical NF-κB Signaling Pathway.

Experimental Protocols

General Synthesis of a 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Illustrative Example)

This protocol is adapted from a patented method for a structural isomer and should be considered as a general guideline that would require optimization for the synthesis of this compound.

Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

-

To a solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol in a suitable solvent (e.g., aqueous acid), heat the reaction mixture to reflux.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Wash the solid with water and dry under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Step 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain the temperature for several hours.

-

After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) while keeping the temperature low.

-

The product will precipitate out of the solution. Isolate the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

IKKα/β Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound against IKKα and IKKβ.

Materials:

-

Recombinant human IKKα and IKKβ enzymes

-

IKK substrate (e.g., IκBα peptide)

-

ATP (adenosine triphosphate), including radiolabeled [γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

-

Test compound (this compound) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper or membrane

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the IKK substrate, and the diluted test compound.

-

Add the IKKα or IKKβ enzyme to initiate the pre-incubation. Incubate for a short period at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control and determine the IC₅₀ or Ki value.

Experimental Workflow Diagram

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable chemical entity for researchers in the fields of medicinal chemistry and chemical biology. Its well-defined structure and physicochemical properties make it a useful building block for the synthesis of more complex molecules, including potential therapeutic agents. While it demonstrates weak inhibitory activity against IKKα and IKKβ, its characterization as an "inactive" compound provides a crucial baseline for structure-activity relationship studies and serves as an excellent negative control. The information and protocols provided in this technical guide are intended to facilitate further research and application of this compound in various scientific endeavors. Further investigation into its synthesis and a broader screening against other biological targets may reveal additional applications for this compound.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Wolfe Labs [wolfelabs.com]

- 9. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. KEGG PATHWAY: map04064 [kegg.jp]

- 12. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to 6-Chloro-7-deazaguanine (CAS: 84955-31-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-7-deazaguanine is a synthetic pyrrolo[2,3-d]pyrimidine compound of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to guanine (B1146940) makes it a valuable scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its role as a building block in the creation of bioactive molecules. Notably, this document elucidates its known, albeit inactive, role as an inhibitor of IκB kinase (IKK) α and β, key enzymes in the NF-κB signaling pathway. Experimental protocols for relevant assays are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of its scientific context.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-amino-4-chloropyrrolo[2,3-d]pyrimidine, is a solid at room temperature. A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 84955-31-7 | N/A |

| Molecular Formula | C₆H₅ClN₄ | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| Melting Point | 216 °C | [2] |

| Appearance | White Crystalline Solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (7-deazaguanine). The following is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Concentrated aqueous ammonia (B1221849)

-

Methanol

Procedure:

-

Suspend 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one in phosphorus oxychloride.

-

Heat the suspension at reflux with stirring for several hours.

-

After the reaction is complete, cool the mixture and carefully add it to ice water with vigorous stirring.

-

Neutralize the acidic solution with concentrated aqueous ammonia to precipitate the crude product.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as methanol, to yield pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity. A comprehensive set of spectroscopic data is provided in the table below.

| Technique | Data |

| ¹H NMR | Predicted shifts will show characteristic aromatic and amine protons. |

| ¹³C NMR | Predicted shifts will correspond to the carbon atoms in the pyrrolo[2,3-d]pyrimidine ring system. |

| Mass Spec (MS) | Expected molecular ion peak at m/z 168.02 (M⁺) and 169.02 (M+H)⁺, with a characteristic isotopic pattern for a chlorine-containing compound. |

| Infrared (IR) | Characteristic peaks for N-H stretching (amine and pyrrole), C=N, and C-Cl bonds are expected. |

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

Role as an IKKα/β Inhibitor

This compound has been investigated for its activity against the IκB kinases, IKKα and IKKβ. These kinases are crucial components of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. The canonical NF-κB pathway is primarily activated by pro-inflammatory cytokines and pathogens, leading to the phosphorylation of IκBα by the IKK complex (predominantly IKKβ). This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.

Studies have shown that this compound is an inactive molecule against both IKKα and IKKβ, with inhibitory constant (Ki) values greater than 30 μM.[3] This lack of potent inhibitory activity is attributed to the absence of a critical 5-cyano group, which is present in more active inhibitors of this class.[3]

Caption: Canonical NF-κB signaling pathway and the role of IKK.

Experimental Protocol: IKKβ Kinase Inhibition Assay (Representative)

The following is a representative protocol for a biochemical kinase assay to determine the inhibitory activity of compounds against IKKβ. This protocol is based on commonly used methods and can be adapted for IKKα as well.

Materials:

-

Recombinant human IKKβ enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

-

Substrate: Biotinylated IκBα peptide

-

ATP

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

-

In a 384-well plate, add the diluted compound or DMSO (vehicle control).

-

Add the IKKβ enzyme to each well, except for the negative control wells.

-

Initiate the kinase reaction by adding a mixture of the IκBα peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the Ki value from the IC₅₀ value using the Cheng-Prusoff equation, if the ATP concentration and Km for ATP are known.

Applications in Drug Development

While this compound itself is not a potent IKK inhibitor, its pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry. It serves as a crucial starting material for the synthesis of a wide range of more complex and biologically active molecules.

Precursor for Nucleoside Analogs

This compound is a key intermediate in the synthesis of various 7-deazapurine nucleoside analogs. These analogs have been explored for their potential as antiviral and anticancer agents. The chloro group at the 6-position is a versatile handle for introducing other functional groups through nucleophilic substitution reactions. For instance, it has been used in the preparation of 7-nitro-7-deaza-dG, a modified nucleoside used in PCR amplification.[4]

Scaffold for Kinase Inhibitors

The 7-deazapurine scaffold is a common feature in many kinase inhibitors. By modifying the substituents at various positions of the this compound core, medicinal chemists can design and synthesize libraries of compounds to screen against different kinase targets. The development of selective inhibitors for specific kinases is a major focus in the discovery of new treatments for cancer and inflammatory diseases.

Conclusion

This compound (CAS 84955-31-7) is a valuable chemical entity for researchers and drug development professionals. While its direct biological activity as an IKK inhibitor is limited, its significance lies in its role as a versatile synthetic intermediate. The detailed protocols and compiled data in this guide are intended to support further research and development efforts leveraging this important pyrrolo[2,3-d]pyrimidine scaffold. The provided visualizations of the synthesis workflow and the NF-κB signaling pathway offer a clear and concise understanding of the context in which this compound is utilized and studied. Future work in this area will likely continue to exploit the chemical tractability of this compound to generate novel and potent therapeutic agents.

References

Synthesis of 6-Chloro-7-deazaguanine: A Technical Guide for Research Applications

For Immediate Release

This whitepaper provides a comprehensive technical guide for the chemical synthesis of 6-Chloro-7-deazaguanine (2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine), a crucial intermediate in the development of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound, a pyrrolo[2,3-d]pyrimidine derivative, serves as a versatile building block in synthetic organic chemistry.[1][2] Its structure is analogous to guanine (B1146940), making it a valuable precursor for the synthesis of modified nucleosides and other molecules with potential therapeutic applications.[3][4] Derivatives of this compound have been explored for their utility in polymerase chain reaction (PCR) applications and as components of potential kinase inhibitors.[1][5] While the compound itself has been reported as an inactive molecule in IKK kinase assays, its role as a key intermediate underscores the importance of efficient and well-characterized synthetic routes.[5]

This guide outlines a common synthetic pathway to this compound, providing detailed experimental protocols and summarizing key quantitative data.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the initial construction of the 7-deazapurine core, followed by chlorination and amination. The overall workflow is depicted below.

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of the pyrrolo[2,3-d]pyrimidine core structure and subsequent functionalization.

Synthesis of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine

The initial steps focus on the construction of the core heterocyclic system. One common route begins with the condensation of a pyrimidine precursor followed by cyclization to form the pyrrole ring.

Protocol:

-

Formation of 4-amino-6-hydroxypyrimidine (B372064): Dissolve ethyl cyanoacetate (B8463686) and thiourea (B124793) in ethanol (B145695). Slowly add sodium ethoxide in ethanol at 0-5°C. The mixture is stirred at room temperature and then refluxed. The resulting 2-mercapto-4-amino-6-hydroxypyrimidine is then treated with Raney nickel in an ammonia (B1221849) solution to yield 4-amino-6-hydroxypyrimidine.[1]

-

Cyclization to 4-hydroxypyrrolo[2,3-d]pyrimidine: Add 4-amino-6-hydroxypyrimidine and sodium acetate (B1210297) to water. Heat the mixture to 60-80°C and slowly add an aqueous solution of 2-chloroacetaldehyde. The reaction is stirred for 4-6 hours. After cooling, the product, 4-hydroxypyrrolo[2,3-d]pyrimidine, is collected by filtration.[1]

Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The hydroxyl group at the 4-position is then converted to a chloro group, which serves as a leaving group for subsequent amination.

Protocol:

-

Dissolve 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride (POCl₃).

-

Stir the reaction mixture at 80-100°C for 2-4 hours.

-

Remove excess POCl₃ by distillation under reduced pressure.

-

Cool the residue to 0-10°C and carefully quench with ice water.

-

Adjust the pH to 9-10 with a sodium hydroxide (B78521) solution.

-

The resulting solid, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is collected by filtration, washed with water, and dried.[1]

Synthesis of this compound (2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

The final step involves the introduction of an amino group at the 2-position. This can be achieved through various methods, including direct amination of a 2,4-dichloro precursor. A plausible route involves starting from a precursor that already contains the 2-amino group.

Note: The direct synthesis of this compound often starts from precursors that already contain the 2-amino functionality. The following is a generalized protocol based on the synthesis of similar guanine analogues.

Protocol:

-

Starting Material: 2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (7-deazaguanine).

-

Chlorination: Suspend 7-deazaguanine (B613801) in a suitable solvent such as acetonitrile. Add a chlorinating agent, for example, phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide).

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Reference |

| Pyrimidine & Pyrrole Ring Formation | Diethyl malonate | 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine | Various | 45-60 | [3] |

| Chlorination of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine | 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | POCl₃ | 60-70 | [5] |

| Protection of exocyclic amine of 6-Cl-7-deazaguanine | This compound | N-protected this compound | Isobutyryl chloride | 70 | [2] |

| Nitration of protected this compound | N-protected this compound | 6-Cl-7-nitro-7-deaza-guanine | Fuming HNO₃, H₂SO₄ | 78 | [2] |

Biological Context and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its structural similarity to guanine suggests potential interactions with biological systems. The core 7-deazaguanine structure is found in various natural products and modified nucleosides with significant biological activity.[6][7] The biosynthesis of 7-deazaguanine derivatives in bacteria originates from guanosine-5'-triphosphate (GTP).[8]

In the context of drug discovery, this compound has been used in the development of inhibitors targeting IκB kinases (IKKα and IKKβ), which are key components of the NF-κB signaling pathway. However, this compound itself was found to be an inactive molecule in this system, with Kᵢ values greater than 30 μM for both IKKα and IKKβ.[5] This highlights its role as a scaffold for the synthesis of more potent and specific inhibitors.

References

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]

- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Wolfe Labs [wolfelabs.com]

- 8. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine, a synthetically versatile heterocyclic compound, stands as a cornerstone in the development of targeted therapeutics. Its structural resemblance to the purine (B94841) core of adenine (B156593) allows it to function as a privileged scaffold, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological significance, and the experimental protocols relevant to its study, tailored for professionals in the field of drug discovery and development.

Core Compound Identity and Nomenclature

2-Amino-4-chloropyrrolo[2,3-d]pyrimidine is a key intermediate in organic and medicinal chemistry. For clarity and precision in research and documentation, it is essential to be familiar with its various synonyms.

| Identifier | Name/Value |

| Systematic Name | 2-amino-4-chloropyrrolo[2,3-d]pyrimidine |

| IUPAC Name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine[1] |

| Common Synonyms | 6-Chloro-7-deazaguanine |

| CAS Number | 84955-31-7[1] |

| Molecular Formula | C₆H₅ClN₄ |

| Molecular Weight | 168.58 g/mol [1] |

Physicochemical and Spectral Data

Understanding the physicochemical properties of 2-amino-4-chloropyrrolo[2,3-d]pyrimidine is crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | White to light beige solid | BOC Sciences |

| Melting Point | 215-217 °C | CSNpharm |

| Solubility | Soluble in DMSO (slightly), Methanol (B129727) (slightly, sonicated) | BOC Sciences |

| Storage | Store at -20°C under an inert atmosphere | BOC Sciences |

Synthesis and Experimental Protocols

The synthesis of 2-amino-4-chloropyrrolo[2,3-d]pyrimidine is a critical process for its application in drug discovery. A common and effective method involves the chlorination of 2-aminopyrrolo[2,3-d]pyrimidin-4-one.

Experimental Protocol: Synthesis of 2-Amino-4-chloropyrrolo[2,3-d]pyrimidine

Materials:

-

2-Aminopyrrolo[2,3-d]pyrimidin-4-one

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Concentrated aqueous ammonia

-

Methanol

Procedure:

-

Suspend 2-aminopyrrolo[2,3-d]pyrimidin-4-one (e.g., 45 g) in phosphorus oxychloride (e.g., 150 ml).

-

Stir the suspension at 110°C for 3 hours.

-

Distill off the excess phosphorus oxychloride under reduced pressure.

-

Carefully add ice water (e.g., 600 ml) to the residue to dissolve it completely.

-

Cool the solution with stirring and adjust the pH to 9 with concentrated aqueous ammonia.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water.

-

Recrystallize the crude product from hot methanol to yield the pure 2-amino-4-chloropyrrolo[2,3-d]pyrimidine.

A visual representation of this synthetic workflow is provided below.

Biological Significance: A Scaffold for Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Its structural similarity to adenine allows it to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a major class of therapeutic agents.

Derivatives of 2-amino-4-chloropyrrolo[2,3-d]pyrimidine have been investigated as inhibitors of a range of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4][5]

-

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a crucial role in cell growth and proliferation. Its aberrant activation is common in several cancers.[6]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Janus Kinases (JAKs): These are involved in cytokine signaling pathways that regulate immune and inflammatory responses.

The general mechanism of action for these inhibitors involves their entry into the ATP-binding pocket of the target kinase, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and differentiation.

Quantitative Biological Data of Derivatives

While specific kinase inhibition data for the unsubstituted 2-amino-4-chloropyrrolo[2,3-d]pyrimidine is not extensively published, numerous studies have reported the inhibitory activities of its derivatives. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors.

| Derivative Class | Target Kinase(s) | Reported IC₅₀ Values | Reference |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | CDK9 | Potent inhibition at 50 nM | [4] |

| Isatin-pyrrolo[2,3-d]pyrimidine hybrids | CDK2, EGFR, Her2, VEGFR2 | 0.157 - 0.302 µM | [7] |

| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM | [8][9] |

| Pyrrolo[2,3-d]pyrimidine derivatives | EGFR (mutant) | 0.21 nM | [10] |

Experimental Protocols for Biological Evaluation

To assess the biological activity of 2-amino-4-chloropyrrolo[2,3-d]pyrimidine and its derivatives, standardized in vitro assays are employed.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2, HepG2, MCF-7)

-

Complete culture medium

-

2-Amino-4-chloropyrrolo[2,3-d]pyrimidine (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

The workflow for this assay is depicted below.

References

- 1. 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine | C6H5ClN4 | CID 5324413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sci-hub.box [sci-hub.box]

6-Chloro-7-deazaguanine: An Inhibitor of IκB Kinase (IKK) and the NF-κB Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Chloro-7-deazaguanine has been investigated for its role as an inhibitor of the IκB kinase (IKK) complex, a critical regulator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The NF-κB pathway is a key mediator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory disorders and cancer, making it a significant target for therapeutic intervention. This document provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with the IKK complex and the downstream consequences for NF-κB signaling. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and diagrams illustrating the relevant signaling pathways and experimental workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). The activation of the NF-κB pathway is primarily controlled by the IκB kinase (IKK) complex.

The IKK complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, IKKγ (NEMO). There are two major NF-κB signaling pathways: the canonical and the non-canonical pathways.

-

Canonical Pathway: This pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1). Activation leads to the phosphorylation of IκBα by the IKKβ subunit. Phosphorylated IκBα is then targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal (NLS) on the NF-κB dimers (most commonly p50/p65), allowing their translocation to the nucleus where they induce the transcription of target genes.

-

Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members, such as BAFF-R and CD40. It involves the activation of IKKα, which then phosphorylates and processes the NF-κB2 precursor protein p100, leading to the generation of the p52 subunit. The p52/RelB heterodimer then translocates to the nucleus to regulate gene expression, primarily involved in B-cell maturation and lymphoid organogenesis.

Mechanism of Action of this compound

This compound has been identified as a molecule that targets the IKK complex. However, it is characterized as an inactive or very weak inhibitor. Its primary interaction is with the catalytic subunits IKKα and IKKβ.

Quantitative Data for IKK Inhibition

The inhibitory activity of this compound against IKKα and IKKβ has been quantified, revealing its low potency.

| Compound | Target | Ki (μM) |

| This compound | IKKα | > 30 |

| This compound | IKKβ | > 30 |

Table 1: Inhibitory activity of this compound against IKKα and IKKβ. The data indicates that this compound is a weak inhibitor of both IKKα and IKKβ.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical and non-canonical NF-κB signaling pathways, indicating the point of inhibition by IKK-targeting molecules.

Canonical NF-κB Signaling Pathway and the target of this compound.

Non-Canonical NF-κB Signaling Pathway and the target of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of compounds like this compound against the IKK/NF-κB pathway.

In Vitro IKKβ Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified IKKβ.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation sites, such as IKKtide)

-

ATP (including radiolabeled [γ-³²P]ATP or a system for non-radioactive detection like ADP-Glo™)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 100 µM ATP)

-

Test compound (this compound) dissolved in DMSO

-

96-well or 384-well plates

-

Phosphorimager or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In each well of the plate, add the kinase reaction buffer.

-

Add the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the IKKβ substrate to each well.

-

Initiate the reaction by adding recombinant IKKβ enzyme to all wells except the negative control.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a specific stop reagent).

-

Detect the phosphorylated substrate.

-

Radiometric detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity on the membrane using a phosphorimager.

-

Luminescence detection (ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal proportional to the amount of ADP formed.

-

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular NF-κB Reporter Assay

This assay measures the effect of a compound on NF-κB transcriptional activity within a cellular context.

Materials:

-

A cell line stably transfected with an NF-κB reporter construct (e.g., HEK293 or HeLa cells with a luciferase or GFP reporter gene downstream of an NF-κB response element).

-

Cell culture medium and supplements.

-

An NF-κB activating agent (e.g., TNFα).

-

Test compound (this compound) dissolved in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent and a luminometer.

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo®).

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a predetermined pre-incubation time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNFα at a final concentration of 10 ng/mL). Include unstimulated and vehicle-treated controls.

-

Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 6-24 hours).

-

Measure reporter gene activity. For a luciferase reporter, lyse the cells, add the luciferase substrate, and measure the luminescent signal.

-

In a parallel plate, perform a cell viability assay to assess the cytotoxicity of the compound at the tested concentrations.

-

Normalize the reporter gene activity to cell viability and calculate the percentage of inhibition of NF-κB activation. Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow Diagram

Workflow for the characterization of an IKK/NF-κB pathway inhibitor.

Conclusion

This compound has been evaluated as a potential inhibitor of the IKK/NF-κB signaling pathway. However, quantitative biochemical assays indicate that it is an inactive or very weak inhibitor of the core catalytic components of this pathway, IKKα and IKKβ. While the broader class of 7-deazaguanine (B613801) derivatives has shown diverse biological activities, this specific analog does not appear to be a potent modulator of NF-κB signaling. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the evaluation of potential IKK and NF-κB inhibitors, which can be applied to other candidate molecules in drug discovery and development programs targeting this critical inflammatory pathway.

References

6-Chloro-7-deazaguanine: A Technical Overview of a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-7-deazaguanine is a pyrrolo[2,3-d]pyrimidine derivative, an analog of guanine. While the 7-deazaguanine (B613801) scaffold is present in numerous biologically active natural products and synthetic compounds, this compound is primarily characterized by its biological inactivity, particularly as an inhibitor of I-kappa-B kinase (IKK). Its principal value lies in its role as a versatile chemical intermediate for the synthesis of more complex and potent molecules, including modified nucleosides and potential therapeutic agents. This document provides a technical overview of its known biological interactions—or lack thereof—and its significant applications in chemical synthesis.

Biological Inactivity: IKK Inhibition

This compound has been investigated as an inhibitor of IKKα and IKKβ, key kinases in the canonical and non-canonical NF-κB signaling pathways, respectively. However, studies have demonstrated that it is an inactive molecule in this context.[1][2] This lack of activity is attributed to the absence of a critical 5-cyano group, which is present in active IKK inhibitors.[1][2]

Quantitative Data on IKK Inhibition

| Target | Metric | Value | Reference |

| IKKα | Ki | >30 µM | [1][2] |

| IKKβ | Ki | >30 µM | [1][2] |

The NF-κB signaling pathways are crucial in regulating immune responses, inflammation, and cell survival. IKKα and IKKβ are central components of the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB. The inactivity of this compound against these kinases indicates that it does not modulate these critical cellular processes through this mechanism.

Figure 1. NF-κB signaling pathways. This compound is inactive against IKKα and IKKβ.

Utility in Chemical Synthesis

The primary significance of this compound is its role as a versatile precursor in the synthesis of various 7-deazaguanine derivatives. Its chemical structure allows for modifications at several positions, making it a valuable starting material for medicinal chemists.

Notable Synthetic Applications:

-

Synthesis of 7-Nitro-7-deazaguanine Nucleosides: It serves as a key starting material for the regioselective synthesis of 7-nitro-7-deaza-dG, a modified nucleoside used for incorporation into DNA via PCR amplification.[3]

-

Preparation of 7-Deaza-7-Modified Guanosine (B1672433) Analogs: It is used in the synthesis of 7-deaza-7-modified α-l-threofuranosyl guanosine 3'-triphosphates, which are important for improving the fidelity of TNA (threose nucleic acid) polymerases.[4]

-

Precursor for Antiviral Agents: The related compound, 6-chloro-7-deaza-7-iodopurine, derived from 6-chloro-7-deazapurine, is used in the synthesis of 7-deaza-2′-methyladenosine (7DMA), a compound with potential antiviral activity.[5]

Figure 2. Synthetic workflow starting from this compound.

Experimental Protocols

Synthesis of 2-amino-N-pivaloyl-6-chloro-7-deazaguanine (Amine Protection)

This protocol describes the first step in the synthesis of 7-NO2-dG, starting from this compound, as reported in the literature.[3]

Materials:

-

This compound

-

Pyridine (B92270) (anhydrous)

-

Pivaloyl chloride

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Suspend this compound in anhydrous pyridine under an inert atmosphere (Argon or Nitrogen).

-

Cool the mixture in an ice bath.

-

Add pivaloyl chloride dropwise to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., overnight) until the reaction is complete, as monitored by an appropriate method like TLC.

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and then dry it under a vacuum to yield the protected product.

Note: This is a representative protocol based on literature descriptions. Specific quantities, reaction times, and purification methods should be optimized for each experimental setup.

Broader Context: 7-Deazaguanine Derivatives

While this compound itself is not biologically active, the 7-deazaguanine core is a crucial component of many vital molecules.[6][7] These include:

-

Queuosine (Q) and Archaeosine (G+): Hypermodified nucleosides found in tRNA that are essential for translational accuracy and efficiency.[8][9]

-

Natural Product Antibiotics: Compounds like toyocamycin (B1682990) and tubercidin (B1682034) contain the pyrrolo[2,3-d]pyrimidine core.[6]

-

DNA Modifications: In some bacteria and phages, 7-deazaguanine derivatives are incorporated into DNA, likely as a defense mechanism against host restriction enzymes.[8][10][11]

-

PNP Inhibitors: The related 9-deazaguanine (B24355) is a known inhibitor of Purine Nucleoside Phosphorylase (PNP), a target for T-cell proliferative disorders.[12]

The study of this compound provides the chemical tools necessary to synthesize probes and therapeutic candidates based on these more complex and biologically active 7-deazaguanine structures.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | HIBR Gene Diagnostics [hibergene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel genomic island modifies DNA with 7-deazaguanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

6-Chloro-7-deazaguanine: A Technical Whitepaper on its Inactivity as an IKKα/β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6-Chloro-7-deazaguanine, a pyrrolo[2,3-d]pyrimidine derivative, and its role as an inactive molecule against the IκB kinase (IKK) subunits α and β. This document consolidates available quantitative data, details relevant experimental methodologies for assessing IKK inhibition, and presents visual diagrams of the associated signaling pathways and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers in the fields of kinase inhibition, NF-κB signaling, and drug discovery.

Introduction: The IKK Complex and NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immune function, and cell survival. Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer. Central to the activation of the canonical and non-canonical NF-κB pathways is the IκB kinase (IKK) complex. This complex is typically composed of two catalytic subunits, IKKα (also known as IKK1) and IKKβ (also known as IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator).

IKKβ is the primary kinase responsible for activating the canonical NF-κB pathway in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). It phosphorylates the inhibitor of κBα (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. This process liberates the p50/RelA NF-κB dimer, allowing its translocation to the nucleus to initiate the transcription of target genes.[1][2][3] Conversely, IKKα is the key mediator of the non-canonical NF-κB pathway, which involves the phosphorylation and processing of p100 to p52.[2][3] Given their pivotal roles, the IKK subunits are significant therapeutic targets for the development of novel anti-inflammatory and anti-cancer agents.

This compound: An Inactive IKK Inhibitor

This compound is a synthetic compound belonging to the 7-deazapurine class of molecules.[4] While the 7-deazapurine scaffold has been explored for the development of various kinase inhibitors, this compound has been identified as an inactive molecule against both IKKα and IKKβ.

Quantitative Data on Inhibitory Activity

Biochemical assays have demonstrated that this compound does not significantly inhibit the kinase activity of IKKα or IKKβ. The inhibitory constant (Ki) for both isoforms is reported to be greater than 30 µM.[5] This lack of potency distinguishes it from active IKK inhibitors and makes it a useful negative control in IKK-related research.

| Compound | Target | Assay Type | Inhibitory Constant (Ki) | Reference |

| This compound | IKKα | Biochemical Kinase Assay | > 30 µM | [5] |

| This compound | IKKβ | Biochemical Kinase Assay | > 30 µM | [5] |

Experimental Protocols

The determination of a compound's activity as an IKK inhibitor involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to the evaluation of molecules like this compound.

Biochemical Kinase Assay (Dissociation-Enhanced Ligand Fluorescent Immunoassay - DELFIA)

This was the specific type of assay used to determine the inactivity of this compound.[2]

-

Objective: To quantitatively measure the in-vitro kinase activity of IKKα and IKKβ in the presence of a test compound.

-

Materials:

-

Recombinant human IKKα or IKKβ

-

Biotinylated peptide substrate (e.g., IκBα-derived peptide)

-

ATP

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Europium-labeled anti-phospho-serine antibody

-

Streptavidin-coated microplates

-

DELFIA Enhancement Solution

-

-

Procedure:

-

A reaction mixture containing the respective kinase (IKKα or IKKβ), the biotinylated IκBα peptide substrate, and ATP in the assay buffer is prepared.

-

Serial dilutions of this compound or a vehicle control (DMSO) are added to the wells of a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP and incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of EDTA.

-

The reaction mixture is transferred to a streptavidin-coated microplate and incubated to allow the biotinylated substrate to bind.

-

The plate is washed to remove unbound components.

-

The Europium-labeled anti-phospho-IκBα antibody is added and incubated to detect the phosphorylated substrate.

-

After a final wash step, DELFIA Enhancement Solution is added.

-

Time-resolved fluorescence is measured using a suitable plate reader.

-

The percentage of inhibition for each compound concentration is calculated, and the Ki or IC50 values are determined by fitting the data to a dose-response curve. For this compound, no significant inhibition is observed, leading to a Ki value > 30 µM.[5]

-

Cell-Based NF-κB Reporter Assay

-

Objective: To assess the ability of a compound to inhibit the NF-κB signaling pathway in a cellular context.

-

Materials:

-

A suitable cell line (e.g., HEK293, HeLa, or Jurkat) stably or transiently transfected with an NF-κB-luciferase reporter construct.[6]

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Stimulating agent (e.g., TNF-α or IL-1β).

-

Luciferase assay reagent.

-

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours.

-

The NF-κB pathway is stimulated by adding TNF-α (e.g., 10 ng/mL) to the cell culture medium.

-

The plate is incubated for a further period (e.g., 6-24 hours) to allow for luciferase expression.

-

The luciferase assay reagent is added to each well.

-

Luminescence is measured using a luminometer.

-

The results are expressed as a percentage of the stimulated control, and IC50 values are calculated. For an inactive compound like this compound, no significant reduction in luciferase activity is expected.

-

Western Blot for IκBα Phosphorylation and Degradation

-

Objective: To directly visualize the effect of a compound on the phosphorylation and subsequent degradation of IκBα, a key step in canonical NF-κB activation.

-

Materials:

-

A suitable cell line (e.g., U2OS or HeLa).

-

Test compound (this compound).

-

Stimulating agent (e.g., TNF-α).

-

Lysis buffer.

-

Primary antibodies against phospho-IκBα (Ser32/36) and total IκBα.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Cells are grown to a suitable confluency and pre-treated with the test compound.

-

Cells are stimulated with TNF-α for a short period (e.g., 15-30 minutes).

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-IκBα and total IκBα.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In the presence of an active IKKβ inhibitor, a decrease in phospho-IκBα and a stabilization of total IκBα would be observed. With this compound, no significant change compared to the TNF-α-stimulated control is expected.

-

Visualizations

Signaling Pathways

Caption: Canonical NF-κB Signaling Pathway and the Point of IKK Inhibition.

Experimental Workflow

Caption: Experimental Workflow for Evaluating IKK Inhibitor Activity.

Conclusion

This compound serves as a well-documented inactive control molecule for IKKα and IKKβ kinase activity. With inhibitory constants (Ki) exceeding 30 µM for both isoforms, it demonstrates a clear lack of engagement with these critical regulators of the NF-κB signaling pathway. This technical guide provides the quantitative data and detailed experimental protocols necessary for researchers to understand and utilize this compound in their studies, as well as a broader framework for the evaluation of potential IKK inhibitors. The provided visualizations of the NF-κB signaling cascade and the experimental workflow offer a clear and concise reference for professionals in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

6-Chloro-7-deazaguanine: An Examination of its Role in NF-κB Signaling Pathways

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 6-Chloro-7-deazaguanine and its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathways. The NF-κB family of transcription factors is a critical regulator of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1][2][3] Dysregulation of NF-κB signaling is implicated in a variety of diseases, making it a key target for therapeutic intervention.[1][4] This document synthesizes the available scientific literature to elucidate the specific role and mechanism of action of this compound, a pyrrolo[2,3-d]pyrimidine derivative, in the context of NF-κB modulation.

Quantitative Analysis of Inhibitory Activity

Current research characterizes this compound as an inactive or very weak inhibitor of the IκB kinase (IKK) complex, a central component of the canonical NF-κB pathway.[5][6] The IKK complex, consisting of catalytic subunits IKKα and IKKβ, is responsible for phosphorylating the inhibitory IκB proteins, which leads to their degradation and the subsequent activation of NF-κB.[7]

The inhibitory potential of this compound has been quantified through kinase inhibition assays, with the data consistently indicating a low affinity for its intended targets.

| Compound | Target | Ki (μM) | Reference |

| This compound | IKKα | >30 | [5][6] |

| This compound | IKKβ | >30 | [5][6] |

Table 1: Inhibitory Constant (Ki) of this compound against IKKα and IKKβ. The high Ki values signify a very low binding affinity and, consequently, weak inhibitory activity.

The Canonical NF-κB Signaling Pathway and the Investigated Role of this compound

The canonical NF-κB pathway is a primary signaling cascade in response to various stimuli, such as inflammatory cytokines like TNF-α. The pathway culminates in the translocation of the p50/p65 (RelA) NF-κB dimer to the nucleus to initiate gene transcription. This compound was investigated as a potential inhibitor of the IKK complex within this pathway. However, as the data indicates, it does not demonstrate significant inhibitory activity at this crucial juncture.

Figure 1: Canonical NF-κB signaling pathway with the intended target of this compound.

Experimental Methodologies

The determination of this compound's activity would typically involve the following experimental protocols.

IKKβ Kinase Assay (Illustrative Protocol)

This assay is designed to measure the ability of a compound to inhibit the kinase activity of IKKβ, which is its capacity to phosphorylate a substrate.

-

Reagents and Materials:

-

Recombinant human IKKβ enzyme.

-

IKKβ substrate peptide (e.g., a peptide derived from IκBα).

-

Adenosine triphosphate (ATP), radioactively labeled ([γ-³²P]ATP) or for use in a luminescence-based system (e.g., ADP-Glo™).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well or 384-well assay plates.

-

Phosphocellulose membrane or other capture medium.

-

Scintillation counter or luminescence plate reader.

-

-

Procedure:

-

A solution of the IKKβ enzyme is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared and added to the assay plate wells. A DMSO-only well serves as the negative control.

-

The IKKβ enzyme is added to the wells containing the test compound and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

The kinase reaction is initiated by adding a mixture of the IκBα substrate peptide and [γ-³²P]ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by adding a stop solution (e.g., phosphoric acid).

-

The phosphorylated substrate is captured on a phosphocellulose membrane, and unincorporated [γ-³²P]ATP is washed away.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the control, and the IC50 value is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Experimental Workflow for Screening IKK Inhibitors

The evaluation of compounds like this compound follows a structured workflow to identify and characterize their potential as inhibitors of the NF-κB pathway.

Figure 2: A typical workflow for screening and characterizing potential IKK inhibitors.

Conclusion

Based on the available scientific evidence, this compound is not an effective inhibitor of the IKKα/β kinases in the NF-κB signaling pathway.[5][6] The high Ki values reported in biochemical assays indicate that it possesses a very low affinity for these key enzymes. Consequently, it does not serve as a potent modulator of NF-κB activation.

For researchers in the field, this compound may be useful as a negative control or a scaffold for medicinal chemistry efforts to develop more potent inhibitors. Its inactivity, when compared to structurally similar active compounds, can provide valuable structure-activity relationship (SAR) insights for the design of novel NF-κB-targeting therapeutics. Future investigations could explore its effects on other cellular pathways, but its role as a direct and potent inhibitor of the canonical NF-κB pathway is not supported by current data.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Pharma-Planta Consortium [pharma-planta.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolopyrimidine Core: A Technical Guide to the Discovery and History of 7-Deazaguanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-deazaguanine (B613801) (pyrrolo[2,3-d]pyrimidine) scaffold is a pivotal pharmacophore in the development of novel therapeutics, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. This technical guide provides a comprehensive overview of the discovery and history of 7-deazaguanine derivatives, from the initial isolation of naturally occurring nucleoside antibiotics to the rational design of synthetic analogs. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a curated summary of quantitative biological data. Furthermore, this guide visualizes the intricate biosynthetic pathways and experimental workflows using Graphviz diagrams, offering a deeper understanding of the molecular mechanisms and methodological approaches in this dynamic field of research.

Introduction: The Emergence of a Privileged Scaffold

The story of 7-deazaguanine derivatives begins with the discovery of a class of naturally occurring nucleoside antibiotics in the mid-20th century. These compounds, including tubercidin, toyocamycin (B1682990), and sangivamycin (B1680759), isolated from Streptomyces species, demonstrated potent biological activities and laid the foundation for decades of research into the medicinal chemistry of pyrrolopyrimidine nucleosides.[1] The replacement of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom fundamentally alters the electronic properties of the nucleobase, providing a unique platform for chemical modification and interaction with biological targets.[1]

This guide will traverse the historical milestones in the field, from these early discoveries to the elucidation of the complex biosynthetic pathways of modified tRNA nucleosides like queuosine (B110006) and archaeosine, which share the 7-deazaguanine core. It will then delve into the synthetic methodologies developed to access a diverse array of derivatives and the subsequent evaluation of their therapeutic potential.

Biosynthesis of 7-Deazaguanine Derivatives: A Shared Pathway

Nature synthesizes the 7-deazaguanine core from guanosine-5'-triphosphate (GTP) through a multi-step enzymatic cascade. A key intermediate in this pathway is 7-cyano-7-deazaguanine (preQ₀), which serves as a precursor for various downstream modifications in both tRNA and DNA.[1] The biosynthesis of preQ₀ involves a series of enzymatic reactions catalyzed by QueC, QueD, and QueE, among others.[2]

From preQ₀, the pathways diverge to produce a variety of modified nucleosides. For instance, in bacteria, preQ₀ is reduced to 7-aminomethyl-7-deazaguanine (preQ₁) by the enzyme QueF, a key precursor for the hypermodified tRNA nucleoside queuosine.

Historical Timeline of Key Discoveries

| Year | Discovery | Significance |

| 1956 | Toyocamycin isolated from Streptomyces toyocaensis. | First 7-deazapurine nucleoside antibiotic discovered.[3] |

| 1957 | Tubercidin (7-deazaadenosine) isolated from Streptomyces tubercidicus. | Potent antitubercular and anticancer agent. |

| 1962 | Sangivamycin isolated from Streptomyces rimosus. | A close analog of toyocamycin with a carboxamide group. |

| 1970s | Elucidation of the structure and function of Queuosine in tRNA. | Revealed the role of 7-deazaguanine in fundamental biological processes. |

| 1980s | Discovery of Archaeosine in archaeal tRNA. | Highlighted the widespread occurrence of 7-deazaguanine modifications. |

| 2016 | Discovery of 7-deazaguanine derivatives in bacterial DNA . | Expanded the known biological roles of these modifications beyond RNA.[2] |

Synthetic Methodologies

The development of robust synthetic routes has been crucial for exploring the structure-activity relationships of 7-deazaguanine derivatives. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by glycosylation.

Vorbrüggen Glycosylation for Nucleoside Synthesis

A widely used method for the synthesis of 7-deazapurine nucleosides is the Vorbrüggen glycosylation, which involves the coupling of a silylated heterocyclic base with an activated sugar derivative.

Experimental Protocol: Synthesis of a 7-Deazaguanine Ribonucleoside via Vorbrüggen Glycosylation

-

Silylation of the Nucleobase: A suspension of the 7-deazaguanine derivative in anhydrous acetonitrile (B52724) is treated with N,O-bis(trimethylsilyl)acetamide (BSA) and heated to reflux until a clear solution is obtained. This step protects the reactive protons on the nucleobase.

-

Glycosylation: The silylated nucleobase solution is cooled to room temperature, and a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile is added.

-

Lewis Acid Catalyst: A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up and Deprotection: Upon completion, the reaction is quenched with aqueous sodium bicarbonate and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The benzoyl protecting groups are typically removed by treatment with a solution of ammonia (B1221849) in methanol.

-

Purification: The final nucleoside is purified by column chromatography on silica (B1680970) gel.

Biological Activities and Therapeutic Potential

7-Deazaguanine derivatives have been extensively investigated for their therapeutic potential, particularly as anticancer and antiviral agents. Their mechanism of action often involves the inhibition of key enzymes in nucleic acid metabolism or their incorporation into DNA or RNA, leading to chain termination or dysfunction.

Anticancer Activity

Many synthetic 7-deazaguanine nucleosides exhibit potent cytotoxic activity against a range of cancer cell lines.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Sangivamycin | MCF-7 (Breast Cancer) | Induces apoptosis via JNK activation | [3] |

| Toyocamycin | Various | Potent cytotoxicity | |

| Synthetic Analog 6e | A549 (Lung Cancer) | 2.081 ± 1.102 µM (EC₅₀ vs DENV) | [4] |

| 7-Methylguanine | Various (in vivo models) | Anticancer activity demonstrated | [5] |

Antiviral Activity

The 7-deazapurine scaffold has also served as a template for the development of potent antiviral agents.

| Compound | Virus | Activity | Reference |

| 3-Deazaguanine | Influenza, Parainfluenza | Orally effective in mice | [6] |

| 7-Deazaguanosine (B17050) | Semliki Forest, San Angelo viruses | Protective in mice | [7] |

| Synthetic Analog ASM-7 | SARS-CoV-2 | EC₅₀ = 0.45 µM (pseudovirus) | [4] |

Experimental Protocols for Biological Evaluation

tRNA-Guanine Transglycosylase (TGT) Assay

The enzyme tRNA-guanine transglycosylase (TGT) is a key target for some 7-deazaguanine derivatives. Its activity can be measured by monitoring the incorporation of a radiolabeled substrate into tRNA.

Experimental Protocol: TGT Activity Assay

-

Reaction Mixture: A typical reaction mixture contains HEPES buffer (pH 7.3), MgCl₂, DTT, a saturating concentration of the appropriate tRNA substrate (e.g., tRNATyr), and the radiolabeled heterocyclic base (e.g., [³H]-preQ₁ or [⁸-¹⁴C]-guanine).

-

Enzyme Addition: The reaction is initiated by the addition of the purified TGT enzyme.

-

Incubation: The reaction is incubated at 37 °C for a defined period.

-

Quenching and Precipitation: Aliquots are taken at various time points and the reaction is quenched by the addition of ice-cold 10% trichloroacetic acid (TCA) to precipitate the tRNA.

-

Filtration and Scintillation Counting: The precipitated tRNA is collected on glass fiber filters, washed with cold 5% TCA and ethanol, and the radioactivity incorporated into the tRNA is quantified by liquid scintillation counting.

Identification of DNA Modifications by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of modified nucleosides in DNA.